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molecular formula C10H8F3NOS B8682848 3-Methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one CAS No. 61394-91-0

3-Methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one

Cat. No. B8682848
M. Wt: 247.24 g/mol
InChI Key: KMIJMOLYVPHMDH-UHFFFAOYSA-N
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Patent
US06979741B2

Procedure details

To a three-necked flask equipped with a stirring bar, thermometer and 2 addition funnels was added a solution of 4-trifluoromethylaniline (0.088 mol, 11.05 mL) in dichloromethane (300 mL). The solution was cooled to −70° C. and a solution of t-butyl hypochlorite (0.088 mol, 9.95 mL) in dichloromethane (20 mL) was added dropwise over a period of 30 minutes maintaining the temperature at −60° C. The mixture was then stirred at −70° C. for 1 h and a solution of methylsulfanyl-acetic acid methyl ester (0.088 mol, 9.52 mL) in dichloromethane (20 mL) was added over a period of 30 minutes maintaining the temperature at −65° C. The reaction mixture was stirred for 1 hour at −70° C. Triethylamine (0.088 mol, 12.3 mL) was added dropwise and stirring at −70° C. continued for 30 minutes before allowing the mixture to warm to room temperature. After 1 hour at ambient temperature the dichloromethane was evaporated under vacuum and ether (200 mL) was added to the residue followed by water (150 mL). The ether layer was separated, 1N hydrochloric acid (50 mL) added and the mixture was stirred for 16 hr at room temperature. The organic layer was separated, dried over anhydrous sodium sulfate and the solvent removed under vacuum. The residue was purified by chromatography on silica gel eluting with dichloromethane followed by 19:1 dichloromethane-ethyl acetate then 9:1 dichloromethane-ethyl acetate to give 3-methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one as a yellow solid (12.9 g, 59%). N-Chlorosuccimide (1.5 eq, 4.87 g, 36.46 mmol) was added to a solution of 3-methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one (6 g, 24.29 mmol) in chloroform (100 mL). After stirring for 2 hours at room temperature the precipitate was removed by filtration through a pad of Celite® and the solvent was removed under vacuum. The residue was dissolved in tetrahydrofuran (30 mL) and added to a solution prepared from red mercury (II) oxide (1.0 eq., 5.26 g, 24.29 mmol) in a mixture of tetrahydrofuran (80 mL) and water (20 mL) to which was added boron trifluoride etherate (1.0 eq, 2.99 mL). The solution was stirred overnight at room temperature then filtered through a pad of Celite®, rinsing through with tetrahydrofuran. The solution was extracted with dichloromethane (4×100 mL) and the combined organic layers dried over anhydrous sodium sulfate and the solvent was removed under vacuum. The residue was purified by chromatography on silica gel eluting with 10% ethyl acetate-dichloromethane to give 5-trifluoromethyl-1H-indole-2,3-dione as a yellow solid (2.79 g, 53%). To a solution of 5-trifluoromethyl-1H-indole-2,3-dione (0.93 mmol, 200 mg) in ethanol (30 mL) was added 1M sodium hydroxide (15 mL) and the mixture was stirred for 30 min. 4-Acetylpyridine (1.02 mmol, 0.072 mL) was added and the solution was heated under reflux for 16 hr. After cooling the mixture was extracted with diethyl ether and the organic layer was dried over anhydrous sodium sulfate and the solvent was removed under vacuum. The residue was purified by chromatography on a 4 mm silica gel rotor eluting with 9:1 dichloromethane-methanol to give the title compound (300 mg, 100%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.99 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5.26 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[CH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([F:15])([F:14])[F:13])[CH:10]=2)[NH:5][C:4]1=[O:16].B(F)(F)F.CC[O:23]CC>C(Cl)(Cl)Cl.O1CCCC1.O.[Hg]=O>[F:13][C:12]([F:15])([F:14])[C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[NH:5][C:4](=[O:16])[C:3]2=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CSC1C(NC2=CC=C(C=C12)C(F)(F)F)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2.99 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
5.26 g
Type
catalyst
Smiles
[Hg]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by filtration through a pad of Celite®
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tetrahydrofuran (30 mL)
ADDITION
Type
ADDITION
Details
added to a solution
STIRRING
Type
STIRRING
Details
The solution was stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
then filtered through a pad of Celite®
WASH
Type
WASH
Details
rinsing through with tetrahydrofuran
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel eluting with 10% ethyl acetate-dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1C=C2C(C(NC2=CC1)=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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